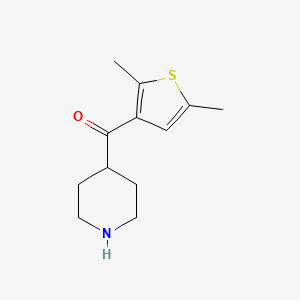

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is an aromatic ketone characterized by a methanone core (C=O) linked to two distinct heterocyclic substituents: a 2,5-dimethyl-3-thienyl group and a 4-piperidinyl group. The 2,5-dimethyl-3-thienyl moiety comprises a thiophene ring substituted with methyl groups at the 2- and 5-positions, conferring steric bulk and electron-donating effects. This structural duality positions the compound within a broader class of bioactive methanones, which are often explored for pharmaceutical applications due to their ability to interact with biological targets such as enzymes or receptors .

For example, enaminone intermediates (e.g., derived from dimethylformamide dimethyl acetal, DMF-DMA) are frequently employed to construct heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- typically involves the reaction of 2,5-dimethyl-3-thiophenecarboxaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thienyl and piperidinyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- involves its interaction with specific molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Methanone Derivatives

Substituent Variations and Electronic Effects

Key Observations :

- The 2,5-dimethyl-3-thienyl group in the target compound enhances electron density and steric hindrance compared to unsubstituted thienyl or pyridinyl-thienyl groups. This may improve binding to hydrophobic pockets in biological targets .

- The 4-piperidinyl group provides basicity (pKa ~10–11) but lower polarity than morpholinyl (pKa ~7–8) or piperazinyl (pKa ~9–10 for secondary amine) groups. This affects solubility and bioavailability .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | [3,5-Dichlorophenoxy]-morpholinyl-methanone | [3-Phenylpropyl-piperazinyl]-methanone |

|---|---|---|---|

| Molecular Weight (g/mol) | ~290 (estimated) | ~420 (estimated) | ~390 (estimated) |

| logP (Predicted) | ~3.5 (thienyl + piperidinyl) | ~4.2 (chlorine + phenoxy) | ~3.8 (phenylpropyl) |

| Solubility | Moderate (piperidinyl salt possible) | Low (chlorine reduces solubility) | Moderate-High (piperazinyl salt) |

Analysis :

- The target compound’s lower molecular weight (~290 vs. ~420 for dichlorophenoxy derivative) may enhance membrane permeability.

- The target compound’s logP (~3.5) balances lipophilicity and solubility .

Biological Activity

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antitubercular, and enzyme inhibition activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives characterized by the presence of a thienyl moiety. Its structure can be represented as follows:

This molecular configuration suggests potential interactions with various biological targets.

Antibacterial and Antitubercular Activity

Recent studies have demonstrated that derivatives of piperidine containing thienyl groups exhibit significant antibacterial properties. For instance, a study reported that compounds similar to Methanone displayed minimal inhibitory concentrations (MIC) against various bacterial strains ranging from 0.8 to 100 µg/mL. Notably, one derivative exhibited an MIC of 0.8 µg/mL against Mycobacterium tuberculosis, indicating strong antitubercular activity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5k | 0.8 | Antitubercular |

| 5f | 10 | Antibacterial |

| 5n | 25 | Antibacterial |

Enzyme Inhibition

Molecular docking studies have revealed that Methanone interacts effectively with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes. These interactions are crucial as they play significant roles in bacterial survival and proliferation. The binding affinities suggest that these compounds could serve as leads for developing new antibacterial agents targeting these enzymes .

Case Study 1: Synthesis and Evaluation

In a comprehensive study published in MDPI, researchers synthesized various thienyl-piperidine derivatives and evaluated their biological activities. Among these, several compounds exhibited pronounced inhibitory effects on DHFR with IC50 values significantly lower than the standard drug trimethoprim. The study emphasized the potential of these compounds in treating infections caused by resistant bacterial strains .

Case Study 2: In Vitro Testing

Another investigation assessed the cytotoxicity of Methanone derivatives against mammalian cell lines, including Vero and A549 cells. The results indicated moderate cytotoxicity at MIC values up to 62.5 µg/mL, suggesting that while these compounds are effective against bacteria, their safety profile in human cells requires further exploration .

Research Findings Summary

The following key findings summarize the biological activity of Methanone:

- Antibacterial Activity : Significant against both Gram-positive and Gram-negative bacteria.

- Antitubercular Activity : High efficacy against Mycobacterium tuberculosis.

- Enzyme Inhibition : Effective inhibition of DHFR and enoyl ACP reductase.

- Cytotoxicity : Moderate levels observed in mammalian cell lines.

Properties

CAS No. |

1152592-26-1 |

|---|---|

Molecular Formula |

C12H17NOS |

Molecular Weight |

223.34 g/mol |

IUPAC Name |

(2,5-dimethylthiophen-3-yl)-piperidin-4-ylmethanone |

InChI |

InChI=1S/C12H17NOS/c1-8-7-11(9(2)15-8)12(14)10-3-5-13-6-4-10/h7,10,13H,3-6H2,1-2H3 |

InChI Key |

PFTSLNQUKGVPLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)C2CCNCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.